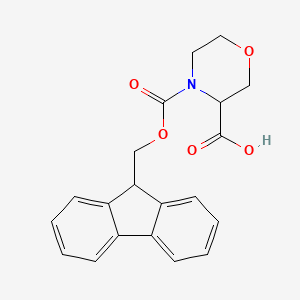

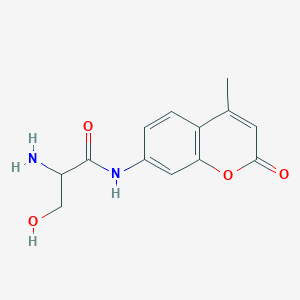

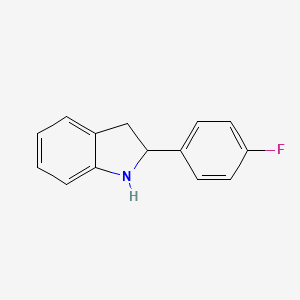

![molecular formula C16H14O3 B1335317 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- CAS No. 144242-91-1](/img/structure/B1335317.png)

2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- (2-PAP) is an organic compound that is used in a variety of laboratory experiments. It is a reactive compound that is synthesized from the reaction of propenoic acid with 2-methyl-2-phenylpropane-1,3-diol (MPPD). 2-PAP is a colorless liquid that has a wide range of applications in the scientific research field.

Aplicaciones Científicas De Investigación

Anticancer Properties

2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, known for its chemical reactivity, is a cinnamic acid derivative with significant medicinal research interest. The compound has been extensively studied for its antitumor efficacy, particularly in the context of anticancer research. The rich medicinal tradition of cinnamic acid derivatives, including 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, and their potential as traditional and synthetic antitumor agents have been highlighted, albeit they remained underutilized for several decades. Recent attention has been geared towards understanding the synthesis, biological evaluation, and anticancer potential of various cinnamic acid derivatives (De, Baltas, & Bedos-Belval, 2011).

Pharmacological Effects

Phenolic acids, including derivatives of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, have gained attention due to their diverse biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid compound, exhibits a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Studies suggest CGA's crucial roles in modulating lipid and glucose metabolism, contributing to the treatment of hepatic steatosis, cardiovascular diseases, diabetes, and obesity. Its bioactive properties have led to the speculation of its practical application as a natural safeguard food additive to replace synthetic antibiotics, potentially reducing medicinal costs (Naveed et al., 2018).

Cosmeceutical Significance

Hydroxycinnamic acids and their derivatives, including 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, have been identified as multifunctional ingredients for topical application in cosmeceuticals. They exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, alongside UV protective effects. These properties suggest their potential exploitation as anti-aging, anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients. The challenge of their poor stability and easy degradation has been addressed through microencapsulation techniques, allowing for sustained release and preventing degradation. Despite their high cosmetic potential, the necessity for further research to validate their benefits in cosmetic formulations and understand their skin permeation for topical bioavailability is emphasized (Taofiq et al., 2017).

Propiedades

IUPAC Name |

3-(2-phenylmethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUILCDHTJZGOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404082 |

Source

|

| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |

CAS RN |

144242-91-1 |

Source

|

| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

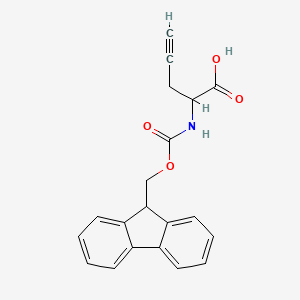

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)

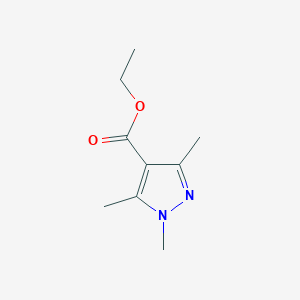

![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)

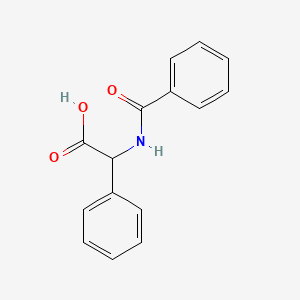

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)